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Compound of Interest

Compound Name: 1,5-Naphthyridine-3-carbonitrile

Cat. No.: B1392945

An In-depth Technical Guide to the Physical Properties of 1,5-Naphthyridine-3-carbonitrile

A Note to the Researcher: This technical guide addresses the physical properties of 1,5-
Naphthyridine-3-carbonitrile. It is important to note that while this compound is commercially
available, detailed experimental data on its physical properties are not extensively reported in
readily accessible scientific literature. Therefore, this guide provides foundational information,
predicted properties based on established chemical principles and data from analogous
structures, and detailed experimental protocols for the determination of these properties.

Introduction to 1,5-Naphthyridine-3-carbonitrile

1,5-Naphthyridine-3-carbonitrile is a heterocyclic compound featuring a naphthyridine core,
which is a diazaphenanthrene, with a nitrile group at the 3-position. The 1,5-naphthyridine
scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide
range of biological activities. The presence of the cyano group offers a versatile chemical
handle for further synthetic modifications, making it a valuable building block in drug discovery
and materials science.

This guide provides a comprehensive overview of the known and predicted physical properties
of 1,5-Naphthyridine-3-carbonitrile, along with detailed experimental workflows for their
empirical determination.

Core Molecular Information
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The fundamental molecular details of 1,5-Naphthyridine-3-carbonitrile are as follows:

Property Value Source(s)
Molecular Formula CoHsN3

Molecular Weight 155.16 g/mol

CAS Number 1142927-37-4

Canonical SMILES N#Cclcnc2ccenc2cl

HVWXIFKFFMJTJB-

InChl Ke
y UHFFFAOYSA-N

Predicted Physical Properties

In the absence of comprehensive experimental data, the following physical properties are
predicted based on the compound's structure and the known properties of similar heterocyclic
nitrile compounds.

Appearance and State

1,5-Naphthyridine-3-carbonitrile is expected to be a solid at standard temperature and
pressure, likely appearing as a crystalline powder.

Melting Point

The melting point of 1,5-Naphthyridine-3-carbonitrile has not been definitively reported in the
reviewed literature. As a rigid, planar aromatic system, it is expected to have a relatively high
melting point, likely exceeding 150 °C, due to efficient crystal packing and intermolecular 1t-11
stacking interactions.

Solubility

The solubility profile of 1,5-Naphthyridine-3-carbonitrile is dictated by its polar heterocyclic
nature and the presence of the cyano group.
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Solvent Type Predicted Solubility Rationale

Solvents like dimethyl sulfoxide
(DMSO) and
) dimethylformamide (DMF) are
Polar Aprotic Solvents Soluble )
expected to effectively solvate
the polar naphthyridine ring

system.

Solvents such as
) ] dichloromethane and
Chlorinated Solvents Sparingly Soluble ) )
chloroform may provide partial

solubility.

Alcohols like ethanol and
Polar Protic Solvents Sparingly Soluble to Insoluble methanol may show limited

solvating capacity.

Solvents like hexanes and

toluene are unlikely to dissolve
Non-polar Solvents Insoluble

the compound due to the

significant polarity mismatch.

The hydrophobic nature of the

aromatic ring system is

expected to dominate over the
Water Insoluble ) )

polarity of the nitrogen atoms

and the nitrile group, leading to

very low aqueous solubility.

Predicted Spectroscopic Profile

The following spectroscopic characteristics are predicted for 1,5-Naphthyridine-3-carbonitrile.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show five signals in the aromatic region, corresponding to
the five protons on the naphthyridine ring system. The chemical shifts will be influenced by the
electron-withdrawing effects of the nitrogen atoms and the cyano group.
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e H-2: Expected to be the most downfield proton due to its position between two nitrogen
atoms and adjacent to the cyano group.

e H-4: Also significantly downfield due to its proximity to a nitrogen atom and the cyano group.

e H-6, H-7, H-8: These protons will appear in the typical aromatic region, with their specific
shifts and coupling patterns determined by their positions relative to the second pyridine ring.

3C NMR Spectroscopy

The 13C NMR spectrum should display nine distinct signals for the nine carbon atoms.
e C=N: The carbon of the nitrile group is expected to appear in the range of 115-120 ppm.

o Aromatic Carbons: The seven aromatic carbons will resonate in the region of 120-160 ppm.
The carbons directly attached to nitrogen atoms will be the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

Wavenumber (cm~—2) Vibration

~2230-2210 C=N stretch (a sharp, strong band)

C=C and C=N aromatic ring stretching

~1600-1450 ] )
vibrations

~3100-3000 Aromatic C-H stretching

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI-MS), the following is expected:

e Molecular lon (M*): A prominent peak at m/z = 155, corresponding to the molecular weight of
the compound. The aromatic nature of the molecule suggests that the molecular ion will be

relatively stable.

o Fragmentation: Potential fragmentation pathways could include the loss of HCN (m/z = 128).
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Experimental Protocols for Physical Property
Determination

The following section provides detailed methodologies for the experimental determination of
the physical properties of 1,5-Naphthyridine-3-carbonitrile.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic
compound using a capillary melting point apparatus.

Methodology:
o Sample Preparation: Finely powder a small amount of 1,5-Naphthyridine-3-carbonitrile.

o Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a
small amount (2-3 mm in height) of the compound into the sealed end.

o Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point
apparatus.

e Heating:
o For an unknown melting point, perform a rapid heating to get an approximate range.

o For an accurate measurement, heat at a rate of 1-2 °C per minute once the temperature is
within 20 °C of the approximate melting point.

o Observation: Record the temperature at which the first liquid appears (the onset of melting)
and the temperature at which the entire sample becomes a clear liquid (the completion of
melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Qualitative)

This protocol outlines a qualitative assessment of solubility in various solvents.
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Methodology:

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol,
acetone, dichloromethane, toluene, hexanes).

Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a
small, accurately weighed amount (e.g., 1-2 mg) of 1,5-Naphthyridine-3-carbonitrile.

Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves
completely.

Classification:

o Soluble: The entire solid dissolves.

o Sparingly Soluble: A portion of the solid dissolves.
o Insoluble: No visible dissolution of the solid.

Repeat: Repeat the process for each selected solvent.

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Analysis

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1,5-Naphthyridine-3-carbonitrile
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCI3) in a clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube.
Spectrometer Setup: Insert the NMR tube into the spectrometer.

Acquisition:

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.
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o Acquire the *H NMR spectrum.

o Subsequently, acquire the 13C NMR spectrum.

o Data Processing: Process the raw data (Fourier transform, phase correction, and baseline
correction) to obtain the final spectra.

Methodology (Attenuated Total Reflectance - ATR):
e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small amount of the powdered 1,5-Naphthyridine-3-
carbonitrile onto the ATR crystal.

o Apply Pressure: Use the pressure arm to ensure good contact between the sample and the
crystal.

e Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically
ratio the sample spectrum to the background spectrum to generate the absorbance or
transmittance spectrum.

Methodology (Electron lonization - EIl):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for a solid sample.

 lonization: The sample is vaporized and then bombarded with a beam of high-energy
electrons, causing ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

» Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

1,5-Naphthyridine-3-carbonitrile represents a valuable scaffold for chemical synthesis and
drug discovery. While a comprehensive, experimentally verified dataset of its physical
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properties is not currently prevalent in the literature, this guide provides a robust framework of
predicted properties based on sound chemical principles. The detailed experimental protocols
included herein offer a clear path for researchers to empirically determine these properties,
thereby contributing to the collective knowledge base for this and similar heterocyclic
compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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